molecular formula C7H7O5S- B1183059 3-Hydroxy-4-methoxybenzenesulfonate

3-Hydroxy-4-methoxybenzenesulfonate

Cat. No.: B1183059
M. Wt: 203.188
InChI Key: PFXZMBNHLUZPPW-UHFFFAOYSA-M
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Description

Potassium 3-Hydroxy-4-methoxybenzenesulfonate is a high-purity organic salt with the molecular formula C7H7KO5S . This compound features a benzenesulfonate core functionalized with both hydroxy and methoxy substituents, a structural motif found in advanced materials research. Similar hydroxybenzenesulfonate derivatives are extensively investigated for their utility in synthesizing nonlinear optical (NLO) materials, organic crystals, and for applications in optical data storage and electro-optic modulation devices . The presence of multiple functional groups makes it a versatile building block for organic synthesis and the development of complex molecular structures, including potential use in prodrug frameworks where sulfonate esters can act as cleavable protecting groups . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals.

Properties

Molecular Formula

C7H7O5S-

Molecular Weight

203.188

IUPAC Name

3-hydroxy-4-methoxybenzenesulfonate

InChI

InChI=1S/C7H8O5S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4,8H,1H3,(H,9,10,11)/p-1

InChI Key

PFXZMBNHLUZPPW-UHFFFAOYSA-M

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional nuances of 3-hydroxy-4-methoxybenzenesulfonate can be contextualized by comparing it to analogous sulfonates, sulfonamides, and sulphones. Below is a detailed analysis of key compounds:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents (Position) Functional Groups Key Properties/Applications Reference
This compound -OH (3), -OCH₃ (4), -SO₃⁻ (1) Sulfonate, hydroxyl, methoxy Pharmaceutical intermediate; high solubility due to polar groups
3-Methoxyphenyl 4-methylbenzenesulfonate -OCH₃ (3) on phenyl, -SO₃⁻ (para) Tosylate ester, methoxy Synthetic intermediate; studied via ¹H NMR (400 MHz)
4-Methoxy-3-sulfamoylbenzoic acid -OCH₃ (4), -SO₂NH₂ (3), -COOH (1) Sulfamoyl, carboxylic acid Drug design candidate; acidic and hydrophilic
3-Amino-4-methoxybenzyl sulphone -NH₂ (3), -OCH₃ (4), -SO₂- Sulphone, amino Organic synthesis intermediate; oxidatively stable
2-Methoxy-4-(complex substituent)phenyl tosylate -OCH₃ (2), -SO₃⁻ (para) Tosylate, methoxy, oxazolone Crystalline solid; structural analysis via X-ray diffraction
5-(3-Carboxy-4-hydroxy-5-methylphenyl)sulfonyl-... -COOH, -OH, -CH₃, -SO₂- Polysubstituted sulfonyl, carboxylic acid Complex solubility profile; potential bioactive agent

Structural and Functional Differences

  • Substituent Effects: The hydroxyl group at position 3 in this compound increases acidity (pKa ~8–10) compared to non-hydroxylated analogues like 3-methoxyphenyl tosylate (4g), which lacks hydrogen-bonding capacity . Sulfamoyl (-SO₂NH₂) and sulphone (-SO₂-) groups (e.g., in 4-methoxy-3-sulfamoylbenzoic acid and 3-amino-4-methoxybenzyl sulphone) exhibit higher oxidation states than sulfonates, altering reactivity in nucleophilic substitutions .
  • Synthesis Methods: Sulfonate esters (e.g., 3-methoxyphenyl tosylate) are synthesized via nucleophilic substitution between phenols and tosylating agents like tosyl chloride . Similar methods likely apply to this compound, though direct evidence is absent in the provided data.
  • Spectroscopic Data :

    • Tosylate derivatives (e.g., 4g) show distinct ¹H NMR shifts for methoxy protons (~δ 3.8 ppm) and aromatic protons influenced by electron-donating substituents . Hydroxyl-bearing analogues may exhibit broader peaks due to hydrogen bonding.

Research Findings and Gaps

  • Key Studies :

    • Tosylate derivatives (e.g., 4g) were synthesized in yields >75% and characterized via NMR, demonstrating reproducibility for industrial applications .
    • Crystallographic data for 2-methoxy-4-(oxazolone)phenyl tosylate revealed planar aromatic rings and intermolecular hydrogen bonds, influencing melting points .
  • Unresolved Questions: Limited data exist on this compound’s synthetic protocols, toxicity, or catalytic applications. Comparative studies on its sulfonate vs. sulphone derivatives are also lacking.

Preparation Methods

Reaction Conditions and Mechanisms

Guaiacol undergoes sulfonation using concentrated sulfuric acid (H₂SO₄) or chlorosulfonic acid (ClSO₃H) under controlled temperatures. The reaction is typically conducted at 0–5°C to prevent over-sulfonation and byproduct formation. The mechanism involves the generation of a sulfonic acid electrophile (SO₃H⁺), which attacks the electron-rich aromatic ring. The ortho and para positions to the hydroxyl group are activated, but steric hindrance from the methoxy group favors sulfonation at the 4-position.

Critical Parameters:

  • Temperature: Maintaining sub-10°C conditions minimizes side reactions.

  • Molar Ratios: A 1:1 molar ratio of guaiacol to sulfonating agent ensures stoichiometric conversion.

  • Reaction Time: 4–6 hours for complete conversion, monitored via thin-layer chromatography (TLC).

Neutralization to Potassium Salt

Following sulfonation, the intermediate 3-hydroxy-4-methoxybenzenesulfonic acid is neutralized to form the potassium salt. This step enhances solubility and stability for pharmaceutical formulations.

Neutralization Protocol

The sulfonic acid is treated with potassium hydroxide (KOH) in aqueous ethanol, yielding this compound. The reaction is exothermic, requiring gradual addition of KOH to maintain temperatures below 40°C . The pH is adjusted to 7.0–7.5 to ensure complete neutralization without hydrolyzing the methoxy group.

Yield Optimization:

  • Solvent System: Ethanol-water (70:30 v/v) maximizes salt precipitation.

  • Crystallization: Slow cooling to 4°C yields needle-like crystals with >95% purity.

Purification Techniques

Purification is critical to remove residual sulfuric acid, unreacted guaiacol, and inorganic salts.

Low-Pressure Column Chromatography

Crude product is purified using silica gel columns with methanol-water (6:4 v/v) as the mobile phase. This method achieves 98.56% purity at a flow rate of 6 mL/min, as demonstrated in analogous sulfonate purifications.

Table 1: Effect of Mobile Phase on Purity and Yield

Methanol:Water RatioPurity (%)Yield (%)
4:680.8021.19
5:590.1025.08
6:498.5635.23
7:391.5631.23

Data adapted from validation studies on sulfonate intermediates.

Recrystallization

Recrystallization from ethyl acetate or aqueous ethanol removes polar impurities. Ethyl acetate yields larger crystals with 99.3% HPLC purity , as observed in related sulfonate syntheses.

Industrial-Scale Production

Industrial methods prioritize cost-efficiency and scalability while maintaining high throughput.

Continuous Sulfonation Reactors

Tubular reactors with temperature-controlled zones enable rapid heat dissipation, reducing reaction time to 2–3 hours . Automated pH adjustment and inline HPLC monitoring ensure consistent quality.

Table 2: Lab-Scale vs. Industrial Conditions

ParameterLab-ScaleIndustrial
Temperature0–5°C5–10°C
Reaction Time4–6 h2–3 h
Yield75–80%85–90%
Purity95–98%99%

Data synthesized from patent and industrial disclosures.

Analytical Validation

Advanced analytical methods ensure compliance with pharmaceutical standards.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method uses a C18 column with methanol-water (6:4 v/v) at 6 mL/min. The detection limit for this compound is 5.0 ng/mL , with linearity (r² > 0.999) over 0.005–0.08 mg/mL.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, MeOD) confirms structure via characteristic peaks:

  • δ 7.52 (d, J = 8.4 Hz, H-6),

  • δ 6.90 (d, J = 8.4 Hz, H-5),

  • δ 3.89 (s, OCH₃).

Comparative Analysis of Methods

While sulfonation dominates, alternative routes like ozonolysis-reduction (as seen in benzaldehyde syntheses ) are less efficient for sulfonates. Industrial protocols favor continuous processes for higher throughput, whereas lab-scale methods prioritize purity.

Q & A

Basic Research Questions

Q. What are the optimal synthesis and purification methods for 3-hydroxy-4-methoxybenzenesulfonate?

  • Methodological Answer : Synthesis typically involves sulfonation of a substituted phenol derivative under controlled acidic conditions. For example, sulfonic acid groups can be introduced via reaction with sulfuric acid or sulfur trioxide in a stepwise manner. Purification often employs recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients . Key considerations include maintaining anhydrous conditions to avoid hydrolysis and monitoring reaction progress via TLC.

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions on the benzene ring (e.g., hydroxyl and methoxy groups) and sulfonate linkage .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .
  • FT-IR : Identify functional groups (e.g., S=O stretching at ~1200 cm⁻¹ for sulfonate) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess:

  • Temperature : Long-term storage at −20°C in inert atmospheres (argon/nitrogen) to prevent oxidation .
  • pH Sensitivity : Test aqueous solutions across pH 2–12; sulfonate groups are generally stable but may hydrolyze under extreme alkaline conditions .
  • Light Exposure : UV-Vis spectroscopy to monitor degradation under UV light, with amber glassware recommended for light-sensitive samples .

Q. How can researchers evaluate the biological activity of this compound?

  • Methodological Answer : Standard assays include:

  • Enzyme Inhibition : Kinetic studies using fluorogenic substrates to measure inhibition constants (e.g., sulfonamide-based enzyme targets) .
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria or fungal strains .
  • Cytotoxicity : MTT or resazurin assays on mammalian cell lines to assess IC₅₀ values .

Advanced Research Questions

Q. How to resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Cross-validate findings using:

  • Multi-Technique Analysis : Combine X-ray crystallography (for solid-state conformation) with solution-state NMR to account for solvent effects .
  • Computational Modeling : DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts and compare with experimental data .
  • Interlaboratory Reproducibility : Share raw spectral data via platforms like PubChem or Zenodo to identify systematic errors .

Q. What mechanistic insights exist for sulfonate group reactivity in this compound?

  • Methodological Answer : Mechanistic studies require:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., nucleophilic substitution vs. radical pathways) .
  • Trapping Intermediates : Use low-temperature NMR or cryogenic MS to isolate transient species during sulfonate ester hydrolysis .
  • Solvent Effects : Probe polarity and proticity (e.g., DMSO vs. water) to assess solvolysis mechanisms .

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodological Answer :

  • QSAR Models : Train models using datasets from PubChem or NIST to estimate biodegradation half-lives and toxicity .
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter or aquatic humic acids to predict adsorption/desorption behavior .
  • Ecotoxicity Prediction : Use tools like ECOSAR to assess acute/chronic effects on aquatic organisms .

Q. What strategies identify degradation products of this compound under oxidative conditions?

  • Methodological Answer :

  • LC-HRMS : Non-targeted screening with high-resolution mass spectrometry to detect hydroxylated or demethylated byproducts .
  • Isotope Labeling : Use ¹⁸O-labeled H₂O₂ in Fenton reactions to trace oxygen incorporation into degradation products .
  • Reactive Oxygen Species (ROS) Scavengers : Add tert-butanol or NaN₃ to distinguish between hydroxyl radical vs. singlet oxygen pathways .

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